molecular formula C7H15NO2S B3149983 1-Butylcyclopropane-1-sulfonamide CAS No. 681808-60-6

1-Butylcyclopropane-1-sulfonamide

Cat. No. B3149983
Key on ui cas rn: 681808-60-6
M. Wt: 177.27 g/mol
InChI Key: FMNFLXZVZGRBPL-UHFFFAOYSA-N
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Patent
US06878722B2

Procedure details

Step 30b) A mixture of 1-butyl-cyclopropylsulfonylamine tert-butylcarbamate (1.2 g, 4.3 mmol) and TFA (2 mL, 26 mmol) was stirred at rt overnite. The solvent was removed in vacuo and the residue was chromatographed over SiO2 eluting with EtOAC/Hexanes (0% to 50%) to afford 1-butyl-cyclopropanesulfonic acid amide, as a white solid (0.69 g, 90%): 1H NMR (methanol-d4) □ ppm 0.83 (m, 2H), 0.92 (t, J=7.32 Hz, 2H), 1.24 (m, 2H), 1.34 (m, 2H), 1.47 (m, 2H), 1.87 (m, 2H); 1CNMR (methanol-d4) □ ppm 12.09, 14.25, 23.93, 29.82, 32.38, 41.92.
Name
1-butyl-cyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NC(=O)O)(C)(C)C.[CH2:9]([C:13]1([S:16]([NH2:19])(=[O:18])=[O:17])[CH2:15][CH2:14]1)[CH2:10][CH2:11][CH3:12].C(O)(C(F)(F)F)=O>>[CH2:9]([C:13]1([S:16]([NH2:19])(=[O:17])=[O:18])[CH2:15][CH2:14]1)[CH2:10][CH2:11][CH3:12] |f:0.1|

Inputs

Step One
Name
1-butyl-cyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)NC(O)=O.C(CCC)C1(CC1)S(=O)(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnite
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over SiO2 eluting with EtOAC/Hexanes (0% to 50%)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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